molecular formula C71H134O8 B3026071 (9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester CAS No. 2456348-64-2

(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester

Cat. No.: B3026071
CAS No.: 2456348-64-2
M. Wt: 1115.8 g/mol
InChI Key: FHNCLOCRTUMMBI-PESWWIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a triester derivative of oleic acid ((9Z)-9-octadecenoic acid), featuring a glycerol backbone substituted with two hexadecyl oxy (1-oxohexadecyl) groups and one oxo-substituted octadecyl chain. Its molecular complexity arises from the branched ester linkages and stereochemistry at the (2R)-configured glycerol carbon .

Properties

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] 12-hexadecanoyloxyoctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H134O8/c1-5-9-13-17-20-23-26-29-30-33-35-38-44-49-55-61-69(73)77-65-67(64-76-68(72)60-54-48-43-37-34-31-27-24-21-18-14-10-6-2)79-71(75)63-57-51-46-41-40-42-47-53-59-66(58-52-16-12-8-4)78-70(74)62-56-50-45-39-36-32-28-25-22-19-15-11-7-3/h29-30,66-67H,5-28,31-65H2,1-4H3/b30-29-/t66?,67-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNCLOCRTUMMBI-PESWWIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H134O8
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1115.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(9Z)-9-octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. The compound , (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester, is a complex derivative of oleic acid. This article explores its biological activity, focusing on its anti-inflammatory properties, antioxidant effects, and potential applications in therapeutic contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C₃₆H₇₀O₂
  • Molecular Weight : 534.94 g/mol
  • CAS Number : 17673-49-3
  • Density : 0.862 g/cm³
  • Boiling Point : 589.1°C at 760 mmHg
  • Flash Point : 50.1°C

Anti-inflammatory Effects

Research has indicated that derivatives of oleic acid exhibit significant anti-inflammatory properties. A study focusing on 8-oxo-9-octadecenoic acid demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced production of inflammatory mediators in RAW 264.7 macrophage cells. The findings revealed that this compound significantly suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins .

Antioxidant Activity

Oleic acid and its derivatives have also been shown to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. A study reported that oleic acid derivatives could enhance the antioxidant capacity of cell membranes, thereby protecting against lipid peroxidation and cellular damage .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of oleic acid derivatives on cancer cell lines. For instance, the cytotoxicity of certain octadecenoic acid derivatives was evaluated against HepG2 liver carcinoma cells using MTT assays. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some showing potential as chemotherapeutic agents .

Case Study 1: Inhibition of Inflammatory Pathways

In a controlled experiment, RAW 264.7 macrophages were treated with LPS to induce inflammation, followed by treatment with 8-oxo-9-octadecenoic acid. The results showed a significant reduction in the phosphorylation of key signaling proteins involved in inflammatory pathways, including JNK and ERK, indicating that this compound effectively modulates inflammatory responses .

Case Study 2: Antioxidant Mechanism Exploration

A separate study investigated the mechanism by which oleic acid derivatives exert their antioxidant effects. The researchers found that these compounds could upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in human cell lines, thereby enhancing cellular defense against oxidative stress .

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NO and cytokine production
AntioxidantScavenging free radicals; enhancing antioxidant enzymes
CytotoxicityInducing cell death in cancer cell lines

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparisons
Compound Name Structure Highlights Functional Groups Key Applications/Properties References
(9Z)-9-Octadecenoic Acid, (2R)-3-[(1-Oxohexadecyl)oxy]-2-[[1-Oxo-12-[(1-Oxohexadecyl)oxy]Octadecyl]Oxy]Propyl Ester Branched triester with (2R)-glycerol, two 1-oxohexadecyl chains, and one oxo-octadecyl chain. Molecular formula: C₅₃H₁₀₀O₆. Ester, oxyalkyl Potential surfactant or lipid carrier (inferred from analogs). No direct bioactivity reported.
9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester Monoester with glycerol backbone (2,3-dihydroxy groups). Molecular formula: C₂₁H₄₀O₄. Ester, hydroxyl Found in plant extracts; low toxicity but limited therapeutic relevance.
Propane-1,2,3-Triyl Trioctadec-9-enoate (Triolein) Simple triglyceride with three oleic acid chains. Molecular formula: C₅₇H₁₀₄O₆. Ester Common lipid in oils; used in food, cosmetics, and drug formulations.
9-Octadecenoic Acid (Z)-, 3-[Bis(2-Carboxyethyl)Amino]Propyl Ester Sodium Salt Dianionic surfactant with carboxylate groups. Molecular formula: C₂₇H₄₈NO₆Na. Ester, carboxylate Enhances oral permeability of antiretroviral drugs.
Isobutyl Oleate Simple branched ester. Molecular formula: C₂₂H₄₂O₂. Ester Used as emollient or lubricant; low toxicity.

Key Comparative Insights

Structural Complexity: The target compound’s branched triester structure (C₅₃H₁₀₀O₆) distinguishes it from simpler monoesters (e.g., 2,3-dihydroxypropyl ester) and symmetric triglycerides (e.g., triolein). Its multiple oxyalkyl substituents likely enhance hydrophobicity and thermal stability compared to linear analogs .

Functional Group Influence: Unlike surfactants with carboxylate headgroups (e.g., sodium salt derivatives in ), the target compound lacks ionic groups, suggesting non-ionic surfactant behavior. Its branched esters may improve micelle formation efficiency compared to isobutyl oleate .

Thermodynamic Properties :

  • Thermodynamic data for analogous triesters (C₅₃H₁₀₀O₆) indicate a heat capacity range of 1.326–2.505 J·g⁻¹·K⁻¹, comparable to other high-molecular-weight esters. This suggests utility in high-temperature applications .

Biological and Safety Profiles: While triolein and isobutyl oleate are generally recognized as safe (GRAS), the target compound’s toxicity remains unstudied. Structural analogs with similar ester linkages (e.g., 9-octadecenoic acid derivatives) show variable toxicity, emphasizing the need for targeted assessments .

Synthetic Accessibility :

  • The compound’s isolation from natural sources (e.g., sea snakes) contrasts with surfactants like those in , which are synthetically modified for enhanced functionality. Its complex structure may pose challenges for large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.